molecular formula C20H23N3 B15040534 4-(4-methylphenyl)-N-[(1Z,2E)-3-phenylprop-2-en-1-ylidene]piperazin-1-amine

4-(4-methylphenyl)-N-[(1Z,2E)-3-phenylprop-2-en-1-ylidene]piperazin-1-amine

Cat. No.: B15040534
M. Wt: 305.4 g/mol
InChI Key: LNDKKPIKNYVGHB-FYIBQWGRSA-N
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Description

4-(4-methylphenyl)-N-[(1Z,2E)-3-phenylprop-2-en-1-ylidene]piperazin-1-amine is a complex organic compound with a unique structure that includes a piperazine ring, a phenylprop-2-en-1-ylidene group, and a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methylphenyl)-N-[(1Z,2E)-3-phenylprop-2-en-1-ylidene]piperazin-1-amine typically involves the reaction of 4-methylphenylpiperazine with a suitable aldehyde or ketone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(4-methylphenyl)-N-[(1Z,2E)-3-phenylprop-2-en-1-ylidene]piperazin-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 4-(4-methylphenyl)-N-[(1Z,2E)-3-phenylprop-2-en-1-ylidene]piperazin-1-amine involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Properties

Molecular Formula

C20H23N3

Molecular Weight

305.4 g/mol

IUPAC Name

(Z,E)-N-[4-(4-methylphenyl)piperazin-1-yl]-3-phenylprop-2-en-1-imine

InChI

InChI=1S/C20H23N3/c1-18-9-11-20(12-10-18)22-14-16-23(17-15-22)21-13-5-8-19-6-3-2-4-7-19/h2-13H,14-17H2,1H3/b8-5+,21-13-

InChI Key

LNDKKPIKNYVGHB-FYIBQWGRSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2CCN(CC2)/N=C\C=C\C3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)N=CC=CC3=CC=CC=C3

Origin of Product

United States

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